2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl) 2,5-dimethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5S/c1-11-5-7-14(12(2)9-11)21-22(17,18)16-10-13(19-3)6-8-15(16)20-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXABBVRZGEUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate typically involves the sulfonation of 2,5-dimethoxybenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate ester. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups on the benzene ring can participate in electron-donating interactions, influencing the reactivity of the compound. The overall mechanism depends on the specific context and the nature of the reactions involved.
Comparison with Similar Compounds
2,5-Dimethylbenzenesulfonyl Chloride (CAS RN: 49255-75)
- Structure : Features a 2,5-dimethyl-substituted benzene ring attached to a sulfonyl chloride group.
- Molecular Weight : 204.67 g/mol .
- Reactivity : The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution to form sulfonate esters or amides. In contrast, the target compound’s sulfonate ester group is less reactive but more stable, suited for controlled release in synthetic pathways .
4-Methoxybenzenesulfonohydrazide (Compound 4 in )
- Structure: Contains a 4-methoxybenzene sulfonohydrazide group.
- Applications : Used in synthesizing hydrazones with biological activity (e.g., antimicrobial, anticonvulsant). Unlike the target compound, this derivative’s hydrazide group enables condensation reactions, highlighting divergent functional roles despite shared sulfonate-related backbones .
Tosylate Derivatives (e.g., 4-Methylbenzenesulfonate Salts)
- Structure : Tosylates (4-methylbenzenesulfonates) are widely used leaving groups.
- However, steric hindrance from the 2,4-dimethylphenyl group could moderate this effect .
Physicochemical Properties
Biological Activity
2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate is an organic compound classified as a sulfonate. Its chemical structure includes two methyl groups on the phenyl ring and two methoxy groups on the benzene ring, along with a sulfonate group. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
The synthesis of 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate typically involves sulfonation reactions using agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selectivity. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.
The biological activity of 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate can be attributed to its interaction with specific molecular targets. The sulfonate group serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in electron-donating interactions that influence the compound's reactivity and biological effects.
Pharmacological Studies
Research has indicated that compounds similar to 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate exhibit significant pharmacological properties. For instance, derivatives of methoxy-substituted compounds have shown promising results in inhibiting specific enzymes involved in metabolic pathways critical for bacterial survival. This suggests potential applications in developing antimicrobial agents targeting the methylerythritol phosphate (MEP) pathway .
Data Tables
| Property | Details |
|---|---|
| Chemical Formula | C15H17O4S |
| Molecular Weight | 293.36 g/mol |
| Solubility | Soluble in organic solvents |
| Synthesis Method | Sulfonation of 2,5-dimethoxybenzene |
Case Studies
- Antimicrobial Activity : A study investigating the effects of sulfonated compounds on bacterial growth demonstrated that derivatives similar to 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate effectively inhibited the growth of several Gram-positive and Gram-negative bacteria by targeting enzymes in the MEP pathway. This validates the potential use of such compounds as novel antimicrobial agents .
- Enzyme Inhibition : Research has focused on the inhibition of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), an enzyme crucial for isoprenoid biosynthesis in bacteria. Compounds structurally related to 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate were shown to inhibit this enzyme effectively, leading to decreased bacterial viability and presenting a new avenue for antibiotic development .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 2,4-dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate?
- Method : The compound is typically synthesized via sulfonation of 2,5-dimethoxybenzene followed by esterification with 2,4-dimethylphenol. Key steps include:
Sulfonation : Reacting 2,5-dimethoxybenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.
Esterification : Coupling the intermediate with 2,4-dimethylphenol in the presence of a base (e.g., pyridine) to yield the sulfonate ester.
Purity is ensured via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Method :
- NMR : H and C NMR confirm substituent positions (e.g., methyl and methoxy groups) and aromatic proton environments.
- IR : Sulfonate ester C-O-S stretching (~1370 cm) and S=O vibrations (~1170 cm) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+Na]) and fragmentation patterns.
- X-ray Diffraction : Single-crystal analysis resolves stereoelectronic effects and packing interactions .
Q. How is HPLC used to assess purity, and what mobile phases are suitable?
- Method : Reverse-phase HPLC with a C18 column and a methanol/buffer mobile phase (65:35 v/v) is optimal. The buffer (pH 4.6) contains sodium acetate and sodium 1-octanesulfonate to enhance peak resolution. System suitability tests ensure reproducibility, with retention time and peak symmetry as critical parameters .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this sulfonate ester, and how are they resolved?
- Method : Challenges include disordered methoxy/methyl groups and twinning . Using SHELXL:
High-resolution data : Collect data to <1.0 Å resolution to resolve electron density ambiguities.
Twin refinement : Apply TWIN/BASF commands for twinned crystals.
Restraints : Apply geometric restraints for disordered groups to avoid overparameterization.
Validation tools like R and GooF ensure model reliability .
Q. How do solvent polarity and Hansen solubility parameters influence reaction outcomes in sulfonate ester synthesis?
- Method : Hansen parameters (δ, δ, δ) predict solubility in solvents like DCM or THF. For example:
- Low δ solvents (e.g., toluene) favor sulfonation by reducing side reactions.
- High δ solvents (e.g., DMF) improve esterification yields via polar transition-state stabilization.
Experimental validation involves measuring solubility thresholds and correlating with computational predictions .
Q. Can DFT studies elucidate the electronic effects of substituents on sulfonate ester stability?
- Method : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- Electrostatic potential maps : Highlight electron-deficient sulfur centers.
- Frontier molecular orbitals : Predict nucleophilic/electrophilic sites for hydrolysis or substitution.
Compare with experimental hydrolysis rates (e.g., in acidic/basic conditions) to validate computational models .
Stability and Handling
Q. What storage conditions prevent degradation of 2,4-dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate?
- Method : Store in amber vials under inert gas (N/Ar) at –20°C to minimize hydrolysis. Avoid prolonged exposure to moisture or light. Periodic purity checks via TLC (ethyl acetate/hexane, 3:7) detect degradation products like sulfonic acids .
Applications in Research
Q. How is this compound utilized as a synthetic intermediate in organometallic chemistry?
- Method : The sulfonate group acts as a leaving group in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
